An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol: Properties, Synthesis, and Applications
Introduction
The indazole scaffold is a privileged bicyclic heterocycle that constitutes the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in modern medicinal chemistry.[1][2] Indazole-containing molecules have demonstrated a wide spectrum of biological activities, leading to the development of drugs for oncology, inflammation, and infectious diseases.[1] (2-Methyl-2H-indazol-6-yl)methanol, a key building block within this class, offers a strategic combination of the stable 2H-indazole core and a reactive primary alcohol functionality, making it a valuable intermediate for the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Methyl-2H-indazol-6-yl)methanol for researchers and professionals in drug discovery and development.
Physicochemical Properties
(2-Methyl-2H-indazol-6-yl)methanol, with the CAS number 1159511-53-1, is a solid at room temperature.[3] Its fundamental properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs and computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | Inferred |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |
Synthesis of (2-Methyl-2H-indazol-6-yl)methanol
The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the regioselective methylation of a 6-functionalized indazole, followed by the reduction of an ester or carboxylic acid at the C6 position.
A key precursor for this synthesis is 2-methyl-6-nitro-2H-indazole. The synthesis of this nitro-derivative can be achieved by the methylation of 6-nitro-1H-indazole.[4]
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
This step is crucial for establishing the 2-methyl substitution pattern on the indazole ring.
-
Reaction: 6-Nitro-1H-indazole is reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like dichloromethane.[4] The reaction is typically carried out under reflux to ensure completion.[4]
-
Rationale: The use of dimethyl sulfate is a common and effective method for the methylation of nitrogen heterocycles. The reaction conditions are optimized to favor the formation of the 2-methyl isomer.
Experimental Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole [4]
-
Dissolve 6-nitro-1H-indazole (1 eq.) in dichloromethane.
-
Add dimethyl sulfate (1.1 eq.) and dimethyl sulfoxide to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain 2-methyl-6-nitro-2H-indazole.
Step 2: Reduction of the Nitro Group to an Amine
The nitro group is then reduced to an amine, which is a versatile intermediate for further functionalization.
-
Reaction: The reduction of 2-methyl-6-nitro-2H-indazole can be achieved using standard reducing agents like tin(II) chloride in ethanol or catalytic hydrogenation.
-
Rationale: These methods are well-established for the reduction of aromatic nitro groups and are generally high-yielding and clean.
Step 3: Conversion of the Amine to a Carboxylic Acid Ester (via Sandmeyer Reaction)
The amino group can be converted to a nitrile via the Sandmeyer reaction, which can then be hydrolyzed and esterified.
-
Reaction: The 2-methyl-2H-indazol-6-amine is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This is followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group. The nitrile is then hydrolyzed to a carboxylic acid and subsequently esterified to the methyl ester.
-
Rationale: The Sandmeyer reaction is a classic method for the conversion of an amino group on an aromatic ring to a variety of functional groups.
Step 4: Reduction of the Methyl Ester to the Alcohol
The final step is the reduction of the methyl ester at the C6 position to the primary alcohol. A highly effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LAH).[5]
-
Reaction: Methyl 2-methyl-2H-indazole-6-carboxylate is treated with lithium aluminum hydride in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5]
-
Rationale: LAH is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically fast and high-yielding. Anhydrous conditions are critical as LAH reacts violently with water.
Experimental Protocol: Synthesis of (2-Methyl-2H-indazol-6-yl)methanol [5]
-
To a solution of methyl 2-methyl-2H-indazole-6-carboxylate (1 eq.) in anhydrous THF, add a 2.0 M solution of LAH in THF (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of a 1 N aqueous sodium hydroxide solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated saline solution and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude (2-Methyl-2H-indazol-6-yl)methanol.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Plausible synthetic route to (2-Methyl-2H-indazol-6-yl)methanol.
Chemical Reactivity and Spectroscopic Characterization
The reactivity of (2-Methyl-2H-indazol-6-yl)methanol is primarily dictated by the hydroxymethyl group, with the 2-methyl-2H-indazole core influencing its reactivity.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-methyl-2H-indazole-6-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (2-methyl-2H-indazole-6-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.
-
Halogenation: The alcohol can be converted to the corresponding halomethyl derivative (e.g., (6-(chloromethyl)-2-methyl-2H-indazole)) using reagents like thionyl chloride (SOCl₂).
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the protons on the indazole ring. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display signals for the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons of the indazole ring.
-
IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=C stretching vibrations from the aromatic ring and the methyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ).
Applications in Drug Discovery and Development
(2-Methyl-2H-indazol-6-yl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The 2H-indazole moiety is a common feature in a variety of kinase inhibitors and other targeted therapies.[6] The hydroxymethyl group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
The ability to transform the hydroxymethyl group into other functionalities such as aldehydes, carboxylic acids, ethers, and esters makes (2-Methyl-2H-indazol-6-yl)methanol a versatile intermediate for the construction of diverse chemical libraries. These libraries can then be screened for activity against various biological targets.
Caption: Reactivity of (2-Methyl-2H-indazol-6-yl)methanol.
Safety and Handling
(2-Methyl-2H-indazol-6-yl)methanol should be handled with care in a well-ventilated laboratory setting, following standard safety protocols. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]
Conclusion
(2-Methyl-2H-indazol-6-yl)methanol is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential applications in drug discovery. Its synthesis can be achieved through a logical sequence of well-established chemical transformations. The presence of a reactive hydroxymethyl group on the stable 2-methyl-2H-indazole core allows for a wide range of chemical modifications, making it an important tool for medicinal chemists in the design and synthesis of new therapeutic agents.
References
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Available at: [Link]
-
Pérez-Villanueva, M., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Pharmaceuticals, 15(10), 1269. Available at: [Link]
-
Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link]
-
Mei, Y., & Yang, B. (2016). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]
- WO2017186693A1 - Synthesis of indazoles. Google Patents.
- CN103319410A - Synthesis method of indazole compound. Google Patents.
-
2-Methyl-2H-indazol-6-ol. MySkinRecipes. Available at: [Link]
-
Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1167. Available at: [Link]
-
Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1546. Available at: [Link]
-
2-Methyl-2H-indazol-6-amine. PubChem. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(2-Methyl-2H-indazol-6-yl)methanol. J&K Scientific. Available at: [Link]
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. Google Patents.
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1159511-53-1|(2-Methyl-2H-indazol-6-yl)methanol|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2H-indazol-6-ol [myskinrecipes.com]
